4-(2,2-Diethoxyethyl)oxane

Description

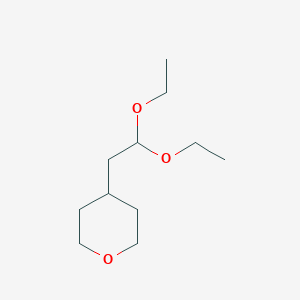

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-diethoxyethyl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-13-11(14-4-2)9-10-5-7-12-8-6-10/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKULPBJABUDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1CCOCC1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Methodologies for the Chemical Synthesis of 4 2,2 Diethoxyethyl Oxane

Pioneering Synthetic Routes for 4-(2,2-Diethoxyethyl)oxane

Early synthetic strategies for oxane rings often relied on classical cyclization reactions. One of the most established methods adaptable for the synthesis of this compound is based on the Williamson ether synthesis. This intramolecular reaction involves the formation of an ether from an organohalide and an alkoxide.

A plausible pioneering route would commence with a diol precursor, which can be prepared through various established methods. For instance, the Grignard reaction of 3-bromopropanal diethyl acetal (B89532) with an appropriate epoxide can yield the necessary carbon skeleton. The resulting alcohol would then be converted to a halide, followed by an intramolecular cyclization under basic conditions to form the oxane ring.

Table 1: Proposed Pioneering Synthesis of this compound via Williamson Ether Synthesis

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Bromopropanal diethyl acetal, Magnesium, Epoxide | Diethyl ether, reflux | 5-Bromo-1,1-diethoxypentan-2-ol |

| 2 | 5-Bromo-1,1-diethoxypentan-2-ol | Sodium hydride (NaH) | This compound |

This approach, while conceptually straightforward, may present challenges in terms of chemoselectivity and reaction conditions. The use of a strong base like sodium hydride necessitates anhydrous conditions and careful control of the reaction to avoid side reactions.

Contemporary Catalytic Approaches in the Formation of this compound

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. For the synthesis of this compound, a contemporary approach could involve an acid-catalyzed Prins-type cyclization. The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene. syr.edu

A potential strategy would involve the reaction of a homoallylic alcohol with 2,2-diethoxyacetaldehyde in the presence of an acid catalyst. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to form the desired oxane ring.

Transition Metal Catalysis in Oxane Ring Formation and Functionalization

Transition metal catalysis offers powerful tools for the construction of complex molecules with high efficiency and selectivity. For the synthesis of this compound, a transition metal-catalyzed approach could involve the intramolecular hydroalkoxylation of an unsaturated alcohol. Catalysts based on metals like platinum, gold, or palladium can facilitate the addition of a hydroxyl group across a double bond. organic-chemistry.org

A hypothetical synthetic route could start with a readily available unsaturated alcohol containing the diethoxyethyl moiety. Treatment of this precursor with a suitable transition metal catalyst, such as a platinum(II) complex, would induce cyclization to form the oxane ring. The choice of ligand on the metal center can be crucial in controlling the stereoselectivity of the reaction.

Table 2: Transition Metal-Catalyzed Synthesis of this compound

| Catalyst Type | Precursor | General Conditions | Key Advantage |

| Platinum(II) | Unsaturated alcohol with a pendant diethoxyethyl group | Mild reaction temperatures, inert atmosphere | High functional group tolerance |

| Gold(I) | Allenic alcohol with a diethoxyethyl group | Non-protic solvent | High efficiency and stereocontrol |

| Palladium(II) | Unsaturated alcohol and an oxidizing agent | Aerobic conditions | C-H activation strategies can be employed |

Organocatalytic Strategies for this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of this compound, an organocatalytic intramolecular Michael addition could be a viable strategy.

This approach would involve a precursor containing both a nucleophilic hydroxyl group and an α,β-unsaturated carbonyl moiety, with the diethoxyethyl group appropriately positioned. A chiral amine or a Brønsted acid catalyst could then be used to promote the conjugate addition of the alcohol to the unsaturated system, leading to the formation of the oxane ring with potential control over the stereochemistry. whiterose.ac.uk

Biocatalytic Pathways Towards this compound Precursors

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While a direct enzymatic synthesis of this compound is not established, enzymes can be instrumental in preparing key precursors with high enantiopurity. For instance, lipases can be used for the kinetic resolution of racemic alcohols that are intermediates in the synthetic pathway. acs.org

Furthermore, alcohol dehydrogenases could be employed for the stereoselective reduction of a ketone precursor to a specific alcohol stereoisomer, which can then be carried forward to the target molecule. This approach allows for the introduction of chirality early in the synthesis, which is often more efficient than resolving a racemic mixture at a later stage. acs.org

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of a molecule with multiple functional groups like this compound requires careful consideration of chemo- and regioselectivity. In the context of the Prins-type cyclization, the regioselectivity is generally governed by the stability of the intermediate carbocation and the conformational preferences of the transition state. The formation of the six-membered oxane ring is often favored over a five-membered furan ring. nih.gov

The chemoselectivity of the reaction is also a critical factor. The acetal group is sensitive to acidic conditions, which are often required for the Prins reaction. Therefore, the choice of a mild Lewis acid or a Brønsted acid with carefully controlled reaction conditions is paramount to prevent the hydrolysis of the diethoxyethyl group. nih.gov

Table 3: Factors Influencing Selectivity in Prins-type Cyclization

| Factor | Influence on Selectivity | Desired Outcome for this compound Synthesis |

| Catalyst | Lewis vs. Brønsted acid, catalyst loading | Formation of the oxane ring without acetal cleavage |

| Solvent | Polarity and coordinating ability | Stabilization of the desired transition state |

| Temperature | Reaction kinetics and side reactions | Favoring the thermodynamic product (oxane) |

| Substrate Structure | Steric and electronic effects | Directing the cyclization to the desired position |

Sustainable and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. yale.eduepa.gov In the synthesis of this compound, several strategies can be employed to align with these principles.

One key aspect is the use of catalytic methods over stoichiometric reagents, which reduces waste generation. acs.org For instance, employing a catalytic amount of a reusable solid acid catalyst for the Prins cyclization would be a greener alternative to using a stoichiometric amount of a corrosive mineral acid. organic-chemistry.org

The choice of solvent is another critical factor. Utilizing water or other environmentally benign solvents, where possible, can significantly reduce the environmental footprint of the synthesis. researchgate.net Furthermore, designing the synthetic route to be atom-economical, meaning that a maximal number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. acs.org The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing the need for intermediate purification steps and minimizing solvent usage.

Solvent-Free and Aqueous Medium Syntheses

The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. Such approaches reduce environmental impact, improve safety, and can lead to more efficient processes. For a target molecule like this compound, synthetic strategies can be designed to incorporate solvent-free or aqueous conditions.

One potential strategy involves a Prins-type cyclization , a powerful reaction for forming tetrahydropyran (B127337) rings. beilstein-journals.orgnih.govacs.orgnih.govutexas.edu This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. A hypothetical aqueous-based Prins reaction for the synthesis of an intermediate could involve the reaction of 5,5-diethoxypent-1-en-3-ol with formaldehyde in water, catalyzed by a water-tolerant Lewis acid. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Surfactants may be employed to facilitate the reaction in an aqueous medium, creating micelles that can enhance reaction rates.

Another green approach is the utilization of solvent-free reaction conditions , often facilitated by microwave irradiation or mechanochemistry (grinding). For instance, a key step in a potential synthesis is the formation of the diethyl acetal. The reaction of a precursor aldehyde, such as (oxane-4-yl)acetaldehyde, with triethyl orthoformate could be performed under solvent-free conditions using a solid acid catalyst. Microwave assistance can accelerate the reaction, leading to shorter reaction times and potentially higher yields with minimal solvent waste.

Table 1: Comparison of Hypothetical Green Synthesis Approaches

| Approach | Key Reaction | Conditions | Potential Advantages |

|---|---|---|---|

| Aqueous Synthesis | Prins Cyclization | Water, Lewis Acid Catalyst | Environmentally benign solvent, reduced flammability risk. |

Atom Economy and Efficiency Metrics in Route Design

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. byjus.com An ideal reaction has 100% atom economy.

Hypothetical Route 1: Prins Cyclization Approach

A plausible route to this compound could begin with the acid-catalyzed reaction between 4-penten-1-ol and 2,2-diethoxyacetaldehyde. This would be a variation of the Prins cyclization, aiming to form the oxane ring and introduce the side chain simultaneously.

Step 1: Prins-type Cyclization

Reactants: 4-Penten-1-ol (C₅H₁₀O) + 2,2-Diethoxyacetaldehyde (C₆H₁₂O₃)

Product: this compound (C₁₁H₂₂O₃)

Hypothetical Route 2: Modification of a Pre-existing Oxane Ring

This route starts from a commercially available precursor, tetrahydropyran-4-carboxylic acid, and involves several steps.

Step 1: Reduction to Alcohol

Reactant: Tetrahydropyran-4-carboxylic acid (C₆H₁₀O₃)

Reducing Agent: Lithium aluminum hydride (LiAlH₄)

Product: (Tetrahydropyran-4-yl)methanol (C₆H₁₂O₂)

Byproducts: Aluminum salts, hydrogen gas.

This step has a low atom economy due to the use of a stoichiometric metal hydride reagent.

Step 2: Oxidation to Aldehyde

Reactant: (Tetrahydropyran-4-yl)methanol (C₆H₁₂O₂)

Oxidizing Agent: Pyridinium chlorochromate (PCC)

Product: Tetrahydropyran-4-carbaldehyde (C₆H₁₀O₂)

Byproducts: Reduced chromium and pyridine salts.

This oxidation also suffers from poor atom economy due to the stoichiometric use of a heavy metal reagent.

Step 3: Wittig Reaction

Reactant 1: Tetrahydropyran-4-carbaldehyde (C₆H₁₀O₂)

Reactant 2: (Methoxymethyl)triphenylphosphonium chloride (C₂₀H₂₀ClOP) + Base (e.g., n-BuLi)

Intermediate Product: 4-(2-methoxyvinyl)oxane (C₈H₁₄O₂)

Byproduct: Triphenylphosphine oxide (C₁₈H₁₅OP)

The Wittig reaction is known for its poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide.

Step 4: Acetal Formation

Reactant 1: The vinyl ether from Step 3 is hydrolyzed to the corresponding aldehyde, (Oxan-4-yl)acetaldehyde.

Reactant 2: Ethanol (B145695) (C₂H₆O) with an acid catalyst.

Product: this compound (C₁₁H₂₂O₃)

Byproduct: Water (H₂O)

The final acetal formation step has a relatively high atom economy, with only a molecule of water lost for every two molecules of ethanol that react.

Table 2: Atom Economy Analysis of Hypothetical Route 2

| Step | Reaction | Reactant Formula(s) | Product Formula | Byproduct(s) | Theoretical Atom Economy (%) |

|---|---|---|---|---|---|

| 1 | Reduction | C₆H₁₀O₃ + LiAlH₄ | C₆H₁₂O₂ | LiAlO₂ + 2H₂ | ~63% (based on C₆H₁₀O₃ and LiAlH₄ to product and LiAlO₂) |

| 2 | Oxidation | C₆H₁₂O₂ + C₅H₅NH(CrO₃Cl) | C₆H₁₀O₂ | Cr-salts, Pyridinium-HCl | ~37% (based on alcohol and PCC to aldehyde) |

| 3 | Wittig Reaction | C₆H₁₀O₂ + C₂₀H₂₀ClOP + C₄H₉Li | C₈H₁₄O₂ | C₁₈H₁₅OP, LiCl, C₄H₁₀ | ~23% (based on all reactants to vinyl ether) |

This analysis clearly demonstrates that a convergent synthesis like the hypothetical Prins-type reaction (Route 1) is superior in terms of atom economy compared to a longer, linear synthesis (Route 2) that relies on classical stoichiometric reagents. Designing synthetic routes with a high atom economy is crucial for developing sustainable and cost-effective chemical processes.

Mechanistic Investigations of Reactions Involving 4 2,2 Diethoxyethyl Oxane

Reactivity Profiles of the Diethoxyethyl Acetal (B89532) Moiety in 4-(2,2-Diethoxyethyl)oxane

The diethoxyethyl acetal moiety is the primary site of reactivity under acidic conditions. Acetals are generally stable to bases and nucleophiles but are susceptible to hydrolysis in the presence of acid to yield the corresponding aldehyde and alcohols. The reactivity of the acetal in this compound is dictated by the ease of protonation of one of the ethoxy groups, leading to the formation of an oxocarbenium ion intermediate.

The rate of this reaction is influenced by several factors, including the strength of the acid catalyst and the nature of the solvent. The general mechanism proceeds through a series of protonation and elimination steps, which are reversible.

Table 1: General Reactivity of Acetal Moieties

| Condition | Reactivity | Products |

|---|---|---|

| Acidic (e.g., aq. HCl) | Hydrolysis | Aldehyde, Ethanol (B145695) |

| Basic (e.g., NaOH) | Stable | No reaction |

| Nucleophilic (e.g., Grignard) | Stable | No reaction |

This table illustrates the general reactivity profile of acetal functional groups under various conditions.

Stereochemical Outcomes and Control in Transformations of this compound

The stereochemistry of reactions involving the oxane ring of this compound is of significant interest. For transformations occurring at the acetal side chain, there are no stereocenters, so stereochemical outcomes are not a primary consideration. However, reactions involving the tetrahydropyran (B127337) ring, particularly nucleophilic substitutions at positions other than C4, would be heavily influenced by the stereoelectronics of the ring system.

Studies on similar tetrahydropyran acetals show that the stereochemical outcome of nucleophilic substitution is highly dependent on the reaction mechanism, which is in turn influenced by the solvent. nih.govacs.orgacs.org

SN1 Pathway: In polar solvents, the reaction tends to proceed through an SN1 mechanism involving a planar oxocarbenium ion intermediate. The nucleophile can then attack from either face, often leading to a mixture of diastereomers, with a preference for the thermodynamically more stable product (often with the new substituent in an equatorial position).

SN2 Pathway: In nonpolar solvents, an SN2-like mechanism is favored. nih.govacs.orgacs.org This results in an inversion of configuration at the reaction center.

Table 2: Solvent Influence on Stereoselectivity in Tetrahydropyran Acetal Reactions

| Solvent Polarity | Favored Mechanism | Typical Stereochemical Outcome |

|---|---|---|

| Polar (e.g., Methanol) | SN1 | Mixture of diastereomers (thermodynamic control) |

This table is based on findings from studies on analogous tetrahydropyran acetals and illustrates the expected influence of solvent on stereochemical outcomes. nih.govacs.orgacs.org

Acid-Catalyzed Deprotection and Transacetalization Mechanisms of this compound

The deprotection of the acetal in this compound is a classic example of acid-catalyzed hydrolysis. The mechanism is well-established and proceeds through several key steps. chemistrysteps.commasterorganicchemistry.com

Protonation: An oxygen atom of one of the ethoxy groups is protonated by an acid catalyst (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.com

Formation of Oxocarbenium Ion: The protonated acetal eliminates a molecule of ethanol. The lone pair on the adjacent oxygen atom assists in this departure, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step in what is known as an A-1 mechanism. masterorganicchemistry.comnih.gov

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.

The resulting hemiacetal is itself unstable under acidic conditions and will undergo further hydrolysis via a similar mechanism to yield the final aldehyde product, 2-(oxan-4-yl)acetaldehyde, and another molecule of ethanol.

Transacetalization occurs if the acid-catalyzed reaction is performed in the presence of a different alcohol or a diol. In this case, the new alcohol will act as the nucleophile, trapping the oxocarbenium ion intermediate to form a new acetal.

Nucleophilic and Electrophilic Reactivity Studies of the Oxane Ring in this compound

The oxane (tetrahydropyran) ring itself is generally unreactive towards nucleophiles and electrophiles under neutral conditions, behaving much like a simple cyclic ether. The C-O bonds are strong, and the ring is strain-free.

Reactivity can be induced under strong acidic conditions, which can lead to ring-opening reactions. Protonation of the ring oxygen would make the adjacent carbon atoms susceptible to nucleophilic attack. However, this typically requires harsh conditions, and the acetal group is significantly more reactive under acidic conditions, meaning selective reaction at the oxane ring in the presence of the acetal would be challenging.

Electrophilic attack on the ring oxygen is also possible with strong Lewis acids, which could activate the ring for subsequent reactions. However, such reactions are not common for simple tetrahydropyrans and would likely be outcompeted by reactions at the more labile acetal moiety.

Rearrangement Pathways and Fragmentation Studies of this compound Derivatives

Specific rearrangement and fragmentation pathways for this compound are not described in the literature. However, fragmentation patterns in mass spectrometry would be predictable. A primary fragmentation would likely involve the cleavage of the bond between the oxane ring and the diethoxyethyl side chain. The formation of the oxocarbenium ion from the acetal moiety under electron ionization would also be a prominent fragmentation pathway.

Skeletal rearrangements of the tetrahydropyran ring are not common under typical reaction conditions due to its inherent stability. Such rearrangements usually require highly reactive intermediates, such as carbocations generated adjacent to the ring, or harsh thermal or photochemical conditions, which are not typically employed in transformations of such molecules.

Derivatization and Functionalization Strategies Utilizing 4 2,2 Diethoxyethyl Oxane

Conversion of 4-(2,2-Diethoxyethyl)oxane to Aldehyde and Ketone Precursors

The diethyl acetal (B89532) group in this compound serves as a stable protecting group for an aldehyde functionality. The selective deprotection of this group is a crucial first step in many synthetic routes, unmasking a reactive carbonyl that can participate in a variety of subsequent reactions.

The primary method for converting the diethyl acetal to the corresponding aldehyde, (oxane-4-yl)acetaldehyde, is through acid-catalyzed hydrolysis. organic-chemistry.org This reaction is typically carried out in the presence of an aqueous acid, which protonates one of the ethoxy groups, facilitating its departure as ethanol (B145695) and subsequent attack by water to form a hemiacetal. Further elimination of the second ethoxy group yields the desired aldehyde. A variety of acidic conditions can be employed, ranging from dilute mineral acids to solid-supported acid catalysts, allowing for optimization based on the sensitivity of other functional groups in the molecule.

| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Dilute HCl | Water/THF | Room Temperature | 1-4 h | >90 |

| Acetic Acid | Water | 50-70 | 2-6 h | 85-95 |

| Amberlyst-15 | Acetone/Water | Room Temperature | 4-12 h | >90 |

| p-Toluenesulfonic acid | Acetone/Water | Room Temperature | 2-8 h | 85-95 |

Furthermore, the resulting (oxane-4-yl)acetaldehyde can serve as a precursor to ketones through reactions with organometallic reagents. For instance, the addition of an organolithium or Grignard reagent to the aldehyde, followed by an oxidative workup, can yield a variety of ketones. This two-step process significantly expands the synthetic utility of this compound as a building block for more complex carbonyl compounds.

Elaboration of the Oxane Core of this compound

The oxane ring of this compound, while generally stable, can be strategically functionalized or modified. The reactivity of the oxane moiety is largely centered on the ether oxygen and the adjacent C-H bonds.

One potential strategy for the elaboration of the oxane core involves ring-opening reactions. Under strongly acidic conditions and in the presence of a suitable nucleophile, the oxane ring can be cleaved. For example, treatment with a strong acid like HBr or HI could lead to the formation of a dihalogenated or a halo-alcohol derivative, which can then be used in further synthetic transformations.

Another approach to functionalizing the oxane ring is through free-radical reactions. For instance, radical-mediated C-H activation could introduce substituents at various positions on the oxane ring. The regioselectivity of such reactions would be influenced by the stability of the resulting carbon-centered radical.

Furthermore, the synthesis of derivatives of 1,4-dioxane, a related cyclic ether, often involves the ring-opening of epoxides followed by cyclization. epa.gov A similar strategy could be envisioned for the synthesis of substituted oxanes starting from appropriate precursors, suggesting that the oxane ring itself can be constructed with pre-existing functionality. The principles of synthesizing functionalized 1,4-dioxanes can be adapted to introduce substituents onto the oxane core of this compound, although this would represent a synthetic approach to derivatives rather than a direct elaboration of the parent molecule.

Synthesis of Polyfunctionalized Molecules from this compound

This compound is a valuable building block for the synthesis of polyfunctionalized molecules due to the orthogonal reactivity of its two main functional groups. The acetal can be hydrolyzed to an aldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions, while the oxane ring can be retained as a key structural element or modified in a subsequent step.

A common synthetic strategy involves the initial deprotection of the acetal to (oxane-4-yl)acetaldehyde. This aldehyde can then undergo a variety of classical organic reactions to introduce new functional groups and build molecular complexity.

| Reaction Type | Reagents | Resulting Functional Group |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Grignard Reaction | RMgX, then H3O+ | Secondary alcohol |

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy aldehyde/ketone |

| Reductive Amination | Amine, NaBH3CN | Amine |

For example, a Wittig reaction with a phosphorus ylide can convert the aldehyde into an alkene, introducing a site of unsaturation that can be further functionalized. Similarly, a Grignard reaction with an organomagnesium halide will yield a secondary alcohol, which can be oxidized to a ketone or used as a handle for further substitutions. Aldol condensations can be employed to form β-hydroxy carbonyl compounds, and reductive amination can introduce a nitrogen-containing functional group.

The oxane moiety often imparts favorable pharmacokinetic properties in medicinal chemistry, such as increased metabolic stability and improved solubility. Therefore, incorporating the oxane ring from this compound into a larger molecule can be a deliberate design element in the synthesis of new therapeutic agents.

Methodologies for Installing Complex Substituents onto this compound

The installation of complex substituents onto this compound can be achieved by targeting either the side chain or the oxane ring. The most straightforward approach is to first deprotect the acetal to the aldehyde and then utilize the reactivity of the carbonyl group.

Complex substituents can be introduced via multi-component reactions. For instance, a Passerini or Ugi reaction involving the deprotected aldehyde could rapidly assemble a complex, polyfunctional structure. These reactions are powerful tools in combinatorial chemistry for the generation of diverse molecular libraries.

Alternatively, complex substituents can be installed on the oxane ring. This is a more challenging transformation and would likely require a multi-step sequence. One hypothetical approach could involve the synthesis of a substituted oxane ring prior to the introduction of the diethoxyethyl side chain. For example, starting from a functionalized diol, one could construct the oxane ring through a Williamson ether synthesis or a related cyclization reaction.

Another strategy could involve the C-H functionalization of the oxane ring. While challenging, recent advances in catalysis have made the selective functionalization of C-H bonds in cyclic ethers more feasible. A directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, could be a potential method for installing substituents at a defined position on the oxane ring.

Advanced Spectroscopic and Chromatographic Methodologies for the Research and Analysis of 4 2,2 Diethoxyethyl Oxane

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For a molecule like 4-(2,2-diethoxyethyl)oxane, a suite of NMR experiments can be employed to assemble a complete picture of its structure.

Two-dimensional (2D) NMR experiments are crucial for determining the bonding framework of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in tracing the proton networks within the oxane ring and the diethoxyethyl side chain. For instance, cross-peaks would be expected between the protons on adjacent carbons in the oxane ring and between the methylene (B1212753) and methyl protons of the ethoxy groups.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate the chemical shifts of protons with directly attached carbons (one-bond C-H correlations). columbia.edulibretexts.org This is a highly sensitive technique that allows for the unambiguous assignment of each carbon atom that bears protons. columbia.edu In the case of this compound, each protonated carbon would show a correlation to its attached proton(s), simplifying the assignment of the complex ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). columbia.edulibretexts.org HMBC is particularly valuable for piecing together different molecular fragments and for assigning quaternary carbons. For this compound, HMBC would show correlations between the protons of the oxane ring and the carbons of the side chain, and vice versa, confirming the point of attachment.

A hypothetical summary of expected 2D NMR correlations for this compound is presented below. The numbering scheme is provided for clarity.

| Proton (¹H) Position | COSY Correlations (¹H) | HSQC/HMQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H1' | H2' | C1' | C2', C4, C1'' |

| H2' | H1' | C2' | C1', C4, C1'' |

| H2, H6 | H3, H5 | C2, C6 | C3, C5, C4 |

| H3, H5 | H2, H6, H4 | C3, C5 | C2, C6, C4 |

| H4 | H3, H5, H1' | C4 | C2', C3, C5, C1' |

| H1'' | - | C1'' | C2', C2'' |

| H2'' | H3'' | C2'' | C1'', C3'' |

| H3'' | H2'' | C3'' | C2'' |

The three-dimensional structure and preferred conformation of this compound in solution can be investigated using advanced NMR techniques.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close in space, irrespective of their bonding connectivity. nih.gov The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining stereochemistry and conformation. mdpi.com For this compound, NOESY can reveal the spatial relationship between the diethoxyethyl side chain and the oxane ring, as well as the preferred chair conformation of the oxane ring. For instance, correlations between axial and equatorial protons on the oxane ring can be distinguished.

Coupling Constants (J-values): The magnitude of the spin-spin coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the protons on the oxane ring, the preferred chair conformation and the orientation (axial or equatorial) of the diethoxyethyl substituent can be determined.

Dynamic NMR (DNMR) spectroscopy is used to study the rates of chemical exchange processes that occur on the NMR timescale. iau.ir For this compound, potential dynamic processes include ring inversion of the oxane moiety and rotation around the single bonds of the side chain. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, these processes may be slow enough to observe distinct signals for different conformers. As the temperature is raised, the rate of exchange increases, leading to coalescence of the signals and eventually to time-averaged signals at high temperatures. From a DNMR lineshape analysis, the activation energy for these conformational changes can be calculated.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Research

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govuni.lu This is a critical step in the identification of an unknown compound or the confirmation of a known structure.

The choice of ionization technique is crucial for successfully analyzing a compound by mass spectrometry.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. acs.orgacs.org It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI would likely generate a strong [M+H]⁺ ion, allowing for the determination of its molecular weight with high accuracy.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those of medium polarity. nih.govnih.gov Ionization in APCI occurs in the gas phase through ion-molecule reactions. nih.gov For acetals like this compound, APCI can also produce protonated molecules, and in some cases, may lead to characteristic in-source fragmentation. nih.govnih.gov

Tandem mass spectrometry (MS/MS or MS²) involves the isolation of a specific ion (a precursor ion), followed by its fragmentation and analysis of the resulting product ions. wikipedia.orgnationalmaglab.org This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. wikipedia.orgyoutube.com The fragmentation of the precursor ion can be induced by collision with an inert gas, a process known as collision-induced dissociation (CID). youtube.com

For the [M+H]⁺ ion of this compound, a plausible fragmentation pathway would involve the cleavage of the acetal (B89532) group, which is a common fragmentation route for such compounds. The loss of an ethoxy group as ethanol (B145695), or the cleavage of the C-O bonds within the acetal, would lead to the formation of characteristic fragment ions. By analyzing the masses of these fragments, the connectivity of the molecule can be confirmed.

A hypothetical fragmentation pattern for the [M+H]⁺ ion of this compound is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Implication |

|---|---|---|---|

| 205.1439 | 159.1223 | C₂H₅OH (Ethanol) | Loss of one ethoxy group |

| 205.1439 | 131.0859 | C₄H₉O₂ (Diethoxy) | Cleavage of the acetal side chain |

| 205.1439 | 101.0602 | C₅H₁₀O₂ (Ethylidene acetal of ethylene (B1197577) glycol) | Cleavage at the bond connecting the side chain to the oxane ring |

| 159.1223 | 113.1012 | C₂H₅OH (Ethanol) | Sequential loss of the second ethoxy group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification Research

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. nih.gov These methods probe the vibrational energy levels of molecules, which are unique to the specific bonds and symmetries present. nih.gov For this compound, with its combination of an oxane ring and a diethoxyethyl side chain, vibrational spectroscopy allows for the confirmation of its structural integrity and the study of intermolecular interactions.

Detailed Band Assignment for Characteristic Vibrations

The infrared and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to its distinct functional groups. The assignment of these bands is based on established group frequency regions and comparison with the spectra of analogous compounds such as tetrahydropyran (B127337) (oxane) and diethyl acetals.

Key vibrational modes for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the oxane ring, ethyl groups, and the methylene bridge are anticipated in the 2850-3000 cm⁻¹ region.

C-O-C Stretching (Oxane Ring): The oxane ring should display characteristic asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is typically a strong band in the IR spectrum, expected around 1070-1150 cm⁻¹. The symmetric stretch would appear in the Raman spectrum.

C-O Stretching (Acetal): The diethoxy groups of the acetal moiety will also contribute to the C-O stretching region, with multiple bands expected between 1000 and 1200 cm⁻¹ due to the C-O-C linkages.

CH₂ Bending: The scissoring and rocking vibrations of the numerous CH₂ groups in the molecule are predicted to appear in the 1440-1470 cm⁻¹ and 720-750 cm⁻¹ regions, respectively.

Ring Vibrations: The oxane ring will have characteristic "breathing" and other skeletal vibrations at lower frequencies.

Interactive Table 1: Hypothetical Infrared and Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment | Functional Group |

| 2975-2995 | Medium | Strong | Asymmetric C-H Stretch | -CH₃ |

| 2920-2940 | Strong | Strong | Asymmetric C-H Stretch | -CH₂- |

| 2850-2870 | Strong | Strong | Symmetric C-H Stretch | -CH₂- |

| 1440-1470 | Medium | Medium | CH₂ Scissoring | Aliphatic |

| 1370-1380 | Medium | Medium | CH₃ Symmetric Bend | -CH₃ |

| 1120-1150 | Strong | Medium | Asymmetric C-O-C Stretch | Oxane Ring |

| 1040-1080 | Very Strong | Medium | Asymmetric C-O-C Stretch | Acetal |

| 850-900 | Medium | Strong | Ring Breathing | Oxane Ring |

Quantitative Spectroscopic Analysis Method Development

Quantitative analysis using vibrational spectroscopy relies on the Beer-Lambert law, where the absorbance of a specific band is proportional to the concentration of the analyte. For this compound, a quantitative method could be developed to determine its concentration in a mixture or to monitor its formation or consumption during a chemical reaction.

The development of such a method would involve:

Selection of an Analytical Band: An isolated, strong absorption band unique to this compound, such as the asymmetric C-O-C stretch of the oxane ring or a band from the acetal group, would be chosen.

Calibration: A series of standards with known concentrations of this compound would be prepared, and their IR or Raman spectra recorded. A calibration curve would then be constructed by plotting absorbance (or Raman intensity) versus concentration.

Validation: The method's linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) would be determined to ensure its reliability.

Advanced Chromatographic Separations for Purity Assessment and Reaction Monitoring of this compound

Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would likely be suitable for this compound.

Method Development would entail:

Column Selection: A C18 or C8 stationary phase would be appropriate for retaining the moderately polar this compound.

Mobile Phase Optimization: A gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be optimized to achieve good separation from potential impurities or starting materials.

Detector Selection: A universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary, as this compound lacks a strong UV chromophore.

Validation of the HPLC method would confirm its suitability for its intended purpose by assessing parameters such as:

Specificity

Linearity and Range

Precision (repeatability and intermediate precision)

Accuracy

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Robustness

Interactive Table 2: Hypothetical HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Optimization for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given its likely volatility, this compound should be amenable to direct GC analysis.

Optimization of a GC method would focus on:

Column Selection: A mid-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be a suitable starting point.

Temperature Programming: A temperature gradient would be optimized to ensure adequate separation of the target compound from any volatile impurities or byproducts. The initial temperature would be low enough to resolve early-eluting compounds, followed by a ramp to a higher temperature to elute the analyte in a reasonable time with good peak shape.

Injector and Detector Temperatures: The inlet and detector temperatures would be set sufficiently high to ensure complete vaporization of the sample and prevent condensation. A Flame Ionization Detector (FID) would be an appropriate detector due to its high sensitivity to organic compounds.

Chiral Chromatography for Enantiomeric Excess Determination in Related Transformations

While this compound itself is not chiral, it could be a precursor or a product in a chemical transformation that introduces a chiral center. For instance, a reaction at the carbon adjacent to the oxane oxygen could create a stereocenter. In such cases, chiral chromatography would be essential for separating the resulting enantiomers and determining the enantiomeric excess (e.e.) of the reaction.

The development of a chiral chromatography method would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds. nih.gov Both normal-phase (using hexane/alcohol mixtures) and reversed-phase conditions could be explored to achieve optimal separation of the enantiomers.

Computational Chemistry and Theoretical Investigations of 4 2,2 Diethoxyethyl Oxane

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure of 4-(2,2-Diethoxyethyl)oxane

Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These studies typically employ methods like Density Functional Theory (DFT) or ab initio calculations to find the optimized geometry that corresponds to a minimum on the potential energy surface.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O (oxane ring) | 1.43 Å |

| Bond Length | C-C (oxane ring) | 1.53 Å |

| Bond Length | C-O (acetal) | 1.41 Å |

| Bond Angle | C-O-C (oxane ring) | 111.5° |

| Bond Angle | O-C-O (acetal) | 112.0° |

| Dihedral Angle | C1-O-C2-C3 (oxane ring) | -55.8° |

Conformational Landscape Analysis and Energetics via Computational Methods

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.gov This is crucial as the observed properties of a molecule are often a population-weighted average over its accessible conformations.

Computational methods for conformational analysis involve systematically rotating the bonds in the molecule and calculating the energy of each resulting structure. chemrxiv.orgnih.gov This exploration of the potential energy surface helps to locate the energy minima corresponding to stable conformers. For this compound, key rotations would include those around the C-C bond connecting the side chain to the ring, the C-O bonds of the ethoxy groups, and the bonds within the ethoxy groups themselves.

The analysis would likely show that the equatorial conformation of the diethoxyethyl group on the oxane ring is significantly more stable than the axial conformation due to the avoidance of 1,3-diaxial steric interactions. Furthermore, different staggered conformations of the ethoxy groups would lead to a set of low-energy structures, separated by small energy barriers.

| Conformer Description | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|

| Equatorial, anti-gauche (Global Minimum) | 0.00 | 75.3 |

| Equatorial, gauche-gauche | 0.85 | 15.1 |

| Equatorial, anti-anti | 1.50 | 5.5 |

| Axial, anti-gauche | 3.50 | 0.1 |

Density Functional Theory (DFT) Calculations on Reactivity and Transition States Involving this compound

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules and to map out the pathways of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for systems of this size.

A key application of DFT is the calculation of reaction energetics, including the energies of reactants, products, and transition states. For example, the acid-catalyzed hydrolysis of the acetal (B89532) group in this compound could be modeled. DFT calculations would be used to locate the transition state structure for the protonation of an acetal oxygen, followed by the loss of ethanol (B145695). The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.

Furthermore, DFT provides insights into a molecule's intrinsic reactivity through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate the ability of the molecule to donate electrons (nucleophilicity), while the LUMO describes its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the oxygen atoms, confirming their nucleophilic character.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H₃O⁺) | 0.0 |

| Transition State 1 (Protonation) | +12.5 |

| Intermediate (Protonated Acetal) | +5.2 |

| Transition State 2 (Loss of Ethanol) | +20.8 |

| Products (Aldehyde + Ethanol + H₃O⁺) | -8.7 |

Molecular Dynamics Simulations for Solvent Effects on this compound Reactions

While quantum mechanical calculations are excellent for studying molecules in the gas phase, the behavior of molecules in solution can be significantly different. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By simulating a molecule in a box of explicit solvent molecules (e.g., water), MD can provide insights into solvent effects on conformation and reactivity. researchgate.net

An MD simulation of this compound in water would reveal how the solvent molecules arrange themselves around the solute. Radial distribution functions could be calculated to show the probability of finding a water molecule at a certain distance from the oxygen atoms of the oxane, indicating the extent of hydrogen bonding.

Furthermore, MD simulations can be used to explore the conformational landscape in solution. The simulations would show how the presence of a solvent might stabilize certain conformations over others compared to the gas phase. This is particularly relevant for understanding reaction mechanisms in solution, as the solvent can play a direct role in stabilizing transition states and intermediates.

| Parameter | Value |

|---|---|

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Temperature | 298 K |

| Pressure | 1 atm |

| Average Number of Hydrogen Bonds (solute-water) | 3.4 |

| Radius of Gyration | 4.1 Å |

Prediction of Spectroscopic Parameters Using Computational Models

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. mdpi.comresearchgate.net For this compound, several spectroscopic parameters can be calculated.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These calculations would provide a theoretical spectrum that can be compared with experimental data to confirm the structure and assign the signals to specific atoms in the molecule.

Infrared (IR) spectroscopy is another area where computational methods are highly useful. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C-O stretching, and bending vibrations. This information is invaluable for assigning the peaks in an experimental IR spectrum.

| Parameter | Atom/Group | Predicted Value | Experimental Correlation |

|---|---|---|---|

| ¹³C Chemical Shift | CH (acetal) | 102.5 ppm | Acetal carbons |

| ¹³C Chemical Shift | CH₂ (oxane ring, adjacent to O) | 67.8 ppm | Ether carbons |

| ¹³C Chemical Shift | CH₂ (ethoxy) | 61.0 ppm | Ethoxy carbons |

| ¹³C Chemical Shift | CH₃ (ethoxy) | 15.3 ppm | Alkyl carbons |

| IR Frequency | C-H stretch (alkyl) | 2970-2850 cm⁻¹ | Aliphatic C-H stretching |

| IR Frequency | C-O stretch (ether/acetal) | 1150-1085 cm⁻¹ | Strong C-O stretching band |

Applications of 4 2,2 Diethoxyethyl Oxane in Non Biological Chemical Systems and Materials Science

Future Research Trajectories and Unresolved Challenges Pertaining to 4 2,2 Diethoxyethyl Oxane

Exploration of Novel and Efficient Synthetic Routes

The development of efficient and scalable synthetic routes is a primary challenge for any new compound. For 4-(2,2-diethoxyethyl)oxane, research could focus on several promising strategies.

Williamson Ether Synthesis Variants: A classical approach could involve the reaction of a haloalkane precursor, such as 2-(2-haloethyl)oxane, with sodium ethoxide. However, optimizing reaction conditions to favor the desired product over potential elimination byproducts would be a key challenge. Future research should explore phase-transfer catalysis to enhance reaction rates and yields.

Ring-Opening Reactions of Epoxides: An alternative strategy could involve the ring-opening of an appropriate oxirane with a suitable nucleophile, followed by cyclization to form the oxane ring. For instance, reacting an epoxide with the enolate of a malonic ester, followed by reduction and cyclization, could provide a versatile route.

Catalytic Approaches: The use of transition metal catalysis could offer more elegant and atom-economical synthetic pathways. For example, a palladium-catalyzed cross-coupling reaction between a suitable organometallic reagent and a functionalized oxane derivative could be a fruitful area of investigation.

A comparative table of potential synthetic routes is presented below.

| Synthetic Route | Key Reagents | Potential Advantages | Anticipated Challenges |

| Williamson Ether Synthesis | 2-(2-haloethyl)oxane, Sodium Ethoxide | Well-established reaction | Competition with elimination reactions, requires stoichiometric base |

| Epoxide Ring-Opening | Substituted oxirane, Malonic ester | Potentially high stereocontrol | Multi-step process, potential for side reactions |

| Catalytic Cross-Coupling | Functionalized oxane, Organometallic reagent | High efficiency, atom economy | Catalyst sensitivity, cost of reagents |

Discovery of New Reaction Pathways and Reactivity Patterns

The unique juxtaposition of the oxane and diethyl acetal (B89532) moieties in this compound suggests a range of interesting reactivity patterns to be explored.

Acetal Hydrolysis and Transacetalization: The diethyl acetal group is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde. Investigating the kinetics and mechanism of this reaction, as well as exploring transacetalization reactions with other alcohols, could lead to the development of novel protecting group strategies or the synthesis of new derivatives.

Oxane Ring-Opening Polymerization: While the oxane ring is generally stable, its ring-opening under specific catalytic conditions could lead to the formation of novel polymers. Research into catalysts that can selectively cleave the C-O bonds of the oxane ring without affecting the acetal group would be of significant interest for materials science.

Reactions at the α-Carbon: The carbon atom adjacent to the oxane oxygen is a potential site for functionalization. Investigating reactions such as lithiation followed by electrophilic quench could provide access to a variety of substituted oxane derivatives.

Development of Advanced Analytical Techniques for In Situ Monitoring

To fully understand the synthesis and reactivity of this compound, the development of advanced analytical techniques for real-time, in situ monitoring is crucial.

Process Analytical Technology (PAT): The implementation of PAT tools, such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, could provide valuable real-time information on reaction kinetics, intermediates, and endpoint determination during the synthesis of this compound.

Hyphenated Chromatographic Techniques: The development of hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), with specialized columns could enable the sensitive and selective detection of this compound and its reaction products in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), would be invaluable for the unambiguous structural elucidation of this compound and its derivatives.

| Analytical Technique | Information Provided | Potential Application in Research |

| In situ FTIR/Raman | Real-time concentration of reactants and products | Optimization of synthetic reaction conditions |

| GC-MS / LC-MS | Separation and identification of volatile and non-volatile compounds | Analysis of reaction mixtures and purity assessment |

| 2D NMR Spectroscopy | Detailed structural information and connectivity | Unambiguous structure confirmation of novel derivatives |

Expansion of Applications in Materials Science and Industrial Processes

The unique structural features of this compound suggest several potential applications in materials science and industrial settings.

Monomer for Polymer Synthesis: As mentioned, the ring-opening of the oxane moiety could lead to the formation of novel polyethers. These polymers may exhibit interesting properties, such as biodegradability or specific thermal characteristics, making them suitable for applications in specialty plastics or biomedical materials.

Specialty Solvent: The combination of the ether and acetal functionalities could impart unique solvency properties to this compound, making it a candidate as a specialty solvent for specific industrial processes, such as extractions or as a medium for chemical reactions.

Building Block for Fine Chemicals: The aldehyde functionality, accessible through hydrolysis of the acetal group, makes this compound a potential precursor for the synthesis of more complex molecules, including pharmaceuticals, fragrances, and agrochemicals.

Computational Design of Enhanced Derivatives and Reactivity Profiles

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new molecules and their reactions.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. This information can provide insights into its reactivity, stability, and spectroscopic signatures.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents or catalysts. This can aid in understanding reaction mechanisms and designing more efficient synthetic processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If specific applications for this compound are identified, QSAR modeling could be used to design new derivatives with enhanced properties by correlating their structural features with their activity.

Q & A

Q. What are the optimal synthetic routes for 4-(2,2-Diethoxyethyl)oxane, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution, where an oxane derivative (e.g., oxanol) reacts with 2,2-diethoxyethyl chloride in the presence of a base like sodium hydride. Critical parameters include solvent polarity (e.g., THF or DMF), temperature control (60–80°C), and stoichiometric ratios. For example, excess diethoxyethyl chloride improves substitution efficiency, while inert atmospheres prevent oxidation . Purification typically involves column chromatography or distillation. Comparative studies suggest yields range from 65–85% depending on catalyst choice (e.g., NaH vs. K₂CO₃) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Key methods include:

- NMR : H NMR identifies ethoxy protons (δ 1.2–1.4 ppm, triplet) and oxane ring protons (δ 3.4–4.0 ppm). C NMR confirms ether linkages (60–70 ppm) .

- IR : Strong absorbance at 1100–1250 cm (C-O-C stretch) and 2850–2980 cm (C-H in ethoxy groups) .

- Mass Spectrometry : Molecular ion peaks at m/z 188 [M+H] validate the molecular formula (CHO) .

Q. How does the diethoxyethyl group influence the compound’s reactivity in substitution reactions?

The electron-donating ethoxy groups stabilize adjacent carbocations, enhancing nucleophilic substitution at the ethylenic carbon. This reactivity is exploited in alkylation or acylation reactions, where the compound acts as a masked aldehyde precursor. For instance, acid hydrolysis of the diethoxy group generates reactive aldehydes for further functionalization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for this compound?

Density Functional Theory (DFT) calculations predict transition states and energy barriers for key reactions. For example, studies on hydrolysis pathways reveal that protonation of the ethoxy oxygen precedes C-O bond cleavage, with an activation energy of ~25 kcal/mol. These models align with experimental kinetic data but highlight solvent effects (e.g., aqueous vs. alcoholic media) as critical variables .

Q. What strategies optimize enantioselective synthesis of this compound derivatives for chiral applications?

Chiral catalysts like BINOL-phosphoric acids induce asymmetry during ring-opening or substitution reactions. Recent work achieved 90% enantiomeric excess (ee) using a thiourea catalyst in asymmetric alkylation. Racemization risks are mitigated by low-temperature conditions (-20°C) and non-polar solvents (hexane) .

Q. How do structural analogs of this compound compare in biological activity?

Analog screening reveals that replacing the oxane ring with a benzene ring (e.g., 1-(tert-butyl)-4-(diethoxyethyl)benzene) reduces solubility but enhances lipid membrane penetration. Conversely, alkyne-substituted analogs (e.g., 4-(prop-2-yn-1-yl)oxane) show higher antibacterial activity due to alkyne-mediated DNA intercalation .

Key Research Challenges

- Contradictions in Scalability : Pilot-scale synthesis faces yield drops due to inefficient heat transfer; microreactor systems are proposed to improve consistency .

- Biological Mechanism Gaps : While antibacterial activity is noted in analogs, the exact molecular targets (e.g., enzyme inhibition vs. membrane disruption) require proteomic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.